

Antiulcer Agent 2 (Asp-Ala-His-Lys): A Technical Guide

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Compound of Interest

Compound Name: Antiulcer Agent 2

Cat. No.: B055259

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Abstract

"**Antiulcer Agent 2**," identified as the tetrapeptide Aspartyl-Alanyl-Histidyl-Lysine (Asp-Ala-His-Lys or DAHK), represents a promising cytoprotective agent with a unique mechanism of action. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in mitigating ulcerative conditions. The document details the underlying mechanism of action, which is centered on the chelation of copper ions and the subsequent reduction of oxidative stress. Furthermore, this guide presents detailed experimental protocols for the evaluation of its antiulcer and antioxidant activities and summarizes the available quantitative data. Visual diagrams of its chemical structure, proposed signaling pathway, and experimental workflows are provided to facilitate a deeper understanding of this potential therapeutic peptide.

Chemical Structure and Properties

Antiulcer Agent 2 is a tetrapeptide with the amino acid sequence Asp-Ala-His-Lys. It is notably present at the N-terminus of human albumin.[1]

Chemical Structure

Caption: 2D representation of the Asp-Ala-His-Lys tetrapeptide structure.

Physicochemical Properties

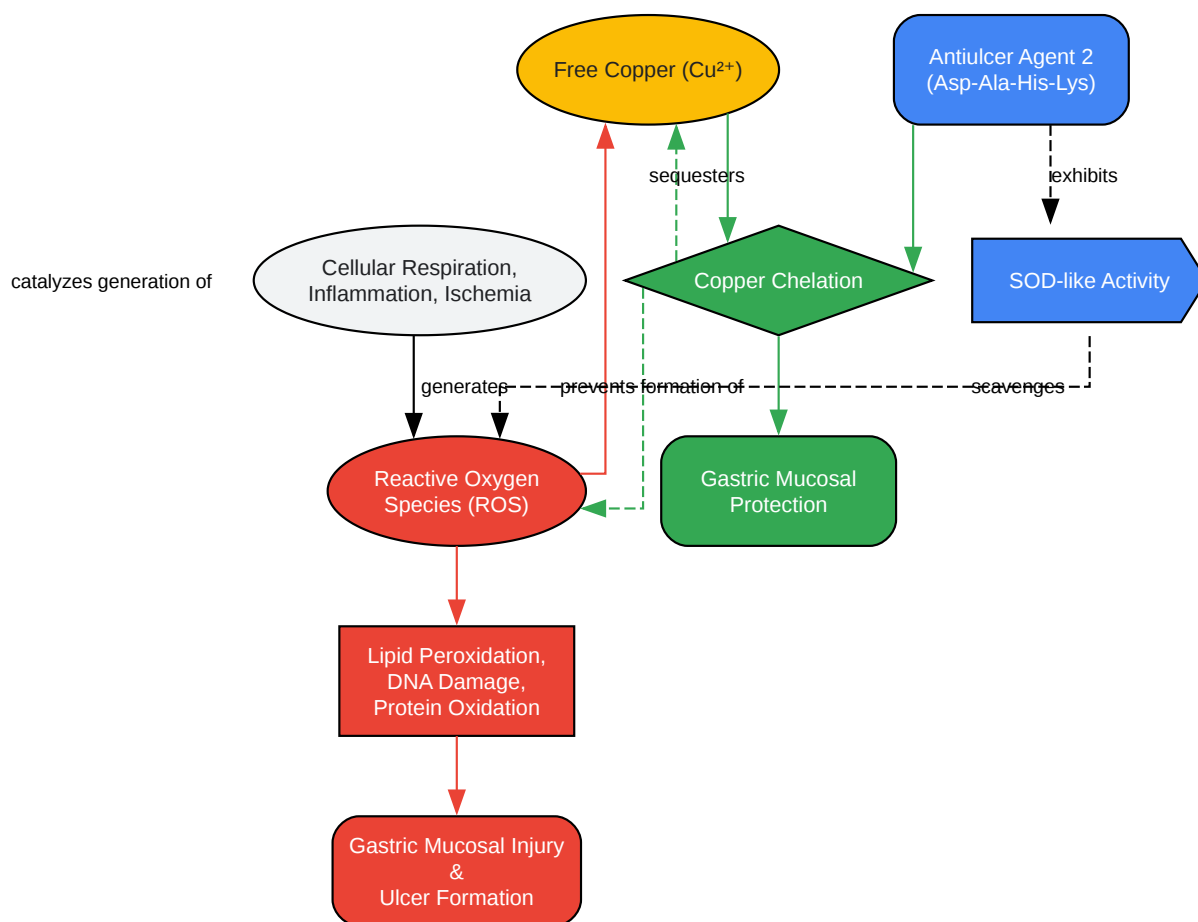
The physicochemical properties of **Antiulcer Agent 2** are summarized in the table below. These properties are calculated based on the amino acid sequence and are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₁ N ₇ O ₇	[1]
Molecular Weight	469.49 g/mol	[1]
CAS Number	111543-77-2	
Amino Acid Sequence	Asp-Ala-His-Lys (DAHK)	[1]
Isoelectric Point (pI)	~6.8 (Estimated)	
LogP (Octanol/Water)	Highly Hydrophilic (Estimated)	
Solubility	High in aqueous solutions	

Mechanism of Action

The primary mechanism of action of Asp-Ala-His-Lys as an antiulcer agent is attributed to its ability to chelate copper (II) ions, thereby preventing the formation of damaging reactive oxygen species (ROS).[2] This antioxidant activity is crucial in protecting the gastric mucosa from oxidative stress, a key factor in the pathogenesis of peptic ulcers.

Signaling Pathway



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Caption: Proposed mechanism of cytoprotection by **Antiulcer Agent 2**.

The tetrapeptide Asp-Ala-His-Lys forms a tight binding site for Cu(II) ions. By sequestering free copper, it prevents its participation in Fenton-like reactions that generate highly reactive hydroxyl radicals. An analog of DAHK has been shown to prevent the formation of thiobarbituric acid-reactive species (TBARS), which are indicators of lipid peroxidation.[3] Furthermore, the DAHK-copper complex exhibits superoxide dismutase (SOD)-like activity, further contributing to the detoxification of ROS.[2] This reduction in oxidative stress helps to maintain the integrity of the gastric mucosa, thereby preventing ulcer formation and promoting healing.

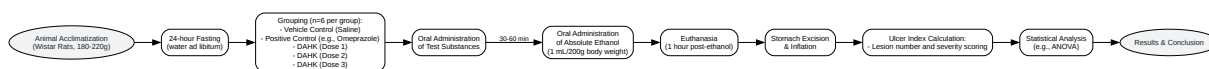
Experimental Protocols

The following protocols are designed to evaluate the antiulcer and antioxidant properties of **Antiulcer Agent 2**.

In Vivo Antiulcer Activity: Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective effects of a compound.

3.1.1. Experimental Workflow



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Caption: Workflow for the ethanol-induced gastric ulcer model.

3.1.2. Methodology

- **Animals:** Male Wistar rats (180-220 g) are used. They are housed in standard laboratory conditions and acclimatized for at least one week before the experiment.
- **Fasting:** The rats are fasted for 24 hours prior to the experiment but have free access to water.
- **Grouping and Dosing:** The animals are randomly divided into groups (n=6 per group):
 - **Vehicle Control:** Receives the vehicle (e.g., saline) orally.
 - **Positive Control:** Receives a standard antiulcer drug (e.g., Omeprazole, 20 mg/kg) orally.
 - **Test Groups:** Receive different doses of **Antiulcer Agent 2** (e.g., 10, 25, 50 mg/kg) orally.

- **Ulcer Induction:** One hour after the administration of the respective treatments, gastric ulcers are induced by oral administration of absolute ethanol (1 mL/200 g body weight).
- **Sample Collection:** One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
- **Ulcer Index Determination:** The stomachs are examined for lesions in the glandular region. The ulcer index is calculated based on the number and severity of the lesions.
- **Statistical Analysis:** The results are expressed as mean \pm SEM, and the data are analyzed using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

In Vitro Antioxidant Activity: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation, a key indicator of oxidative stress.

3.2.1. Methodology

- **Reaction Mixture:** A typical reaction mixture contains a source of lipids (e.g., brain homogenate or LDL), a pro-oxidant (e.g., a mixture of copper sulfate and ascorbic acid), and the test compound (**Antiulcer Agent 2** at various concentrations).
- **Incubation:** The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
- **TBARS Detection:** The reaction is stopped, and the amount of malondialdehyde (MDA) and other TBARS is determined by reaction with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting pink-colored product is measured spectrophotometrically at approximately 532 nm.
- **Calculation:** The percentage inhibition of TBARS formation by **Antiulcer Agent 2** is calculated relative to a control without the peptide.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of an analog of **Antiulcer Agent 2** (d-DAHK).

Assay	Endpoint	Result	Reference
Thiobarbituric Acid Reactive Substances (TBARS) Assay	Inhibition of copper-induced TBARS formation	d-DAHK prevented TBARS formation at physiological and acidic pH (7.5-6.5).	[3]
Low-Density Lipoprotein (LDL) Peroxidation Assay	Inhibition of copper-induced LDL peroxidation	d-DAHK inhibited LDL lipid peroxidation.	[3]
Superoxide Dismutase (SOD)-like Activity Assay	Inhibition of superoxide formation	The d-DAHK/Cu complex significantly inhibited superoxide formation.	[3]

Note: Specific quantitative data on the in vivo antiulcer efficacy of Asp-Ala-His-Lys (e.g., percentage reduction in ulcer index at specific doses) is not readily available in the public domain. The provided data is from in vitro studies on a closely related analog.

Conclusion

Antiulcer Agent 2, the tetrapeptide Asp-Ala-His-Lys, demonstrates significant potential as a therapeutic agent for the management of peptic ulcers. Its well-defined mechanism of action, centered on the chelation of copper ions and the consequent reduction of oxidative stress, offers a targeted approach to cytoprotection. The experimental protocols detailed herein provide a framework for the further investigation and quantification of its antiulcer and antioxidant properties. While in vitro studies have provided strong evidence for its efficacy, further in vivo studies are warranted to establish its therapeutic potential in a clinical setting. The information presented in this technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

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